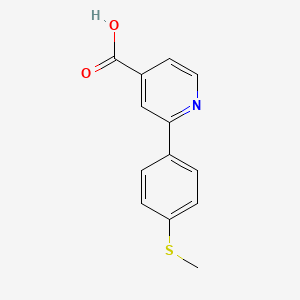

2-(4-(Methylthio)phenyl)isonicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Derivatives

Pyridine carboxylic acids are a class of heterocyclic compounds that serve as fundamental building blocks in organic synthesis and medicinal chemistry. nih.govnih.gov These molecules are defined by a pyridine ring, a six-membered aromatic ring containing one nitrogen atom, which is substituted with at least one carboxylic acid group. nih.gov The presence of the nitrogen atom within the aromatic ring significantly influences the electronic distribution, making the ring electron-deficient and altering its reactivity compared to simple benzoic acids.

The nitrogen atom can act as a proton acceptor or a coordination site for metal ions, while the carboxylic acid group provides a site for a multitude of chemical transformations, such as esterification and amidation. nih.gov This dual functionality allows for the creation of a vast library of derivatives with fine-tuned electronic and steric properties. nih.gov Consequently, pyridine carboxylic acid derivatives are versatile scaffolds used in the development of pharmaceuticals, agrochemicals, and functional materials. mdpi.com

Importance of the Isonicotinic Acid Scaffold in Chemical Research

Isonicotinic acid, or pyridine-4-carboxylic acid, is a specific isomer of pyridine carboxylic acid where the carboxyl group is located at the 4-position of the pyridine ring. wikipedia.org This particular arrangement gives the molecule a linear geometry and distinct electronic characteristics. The isonicotinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.govnih.gov

A prominent example of its application is in the antitubercular drug isoniazid (B1672263), which is a hydrazide derivative of isonicotinic acid. chempanda.comresearchgate.net The discovery and success of such drugs have cemented the importance of the isonicotinic acid core in drug design. nih.govchempanda.com Furthermore, its ability to act as a ligand has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and materials science. wikipedia.orgchempanda.com Research continues to uncover new applications for isonicotinic acid analogues in various fields, including the development of inhibitors for enzymes like hypoxia-inducible factor (HIF)-1α. nih.govresearchgate.net

Role of Phenyl-Thioether Moieties in Organic Synthesis and Chemical Biology

The phenyl-thioether moiety, specifically the 4-(methylthio)phenyl group in the target molecule, is a significant functional group in modern chemistry. Thioethers, or sulfides, are compounds containing a sulfur atom bonded to two organic groups. rsc.org In organic synthesis, the sulfur atom of a thioether can be readily oxidized to form sulfoxides and sulfones, which are valuable intermediates for constructing more complex molecular architectures. acs.orgresearchgate.net This reactivity makes thioethers versatile handles for chemical modification. semanticscholar.org

From a chemical biology perspective, the inclusion of a thioether can influence a molecule's physical properties and its interactions with biological systems. The sulfur atom can participate in non-covalent interactions, which can be crucial for the binding of a molecule to a biological target such as an enzyme or receptor. nih.gov The development of synthetic methods to create carbon-sulfur bonds, such as those in phenyl-thioethers, is an active area of research, with copper-catalyzed reactions being one modern approach. rsc.org The thioether group is present in various natural products and pharmaceutical agents, highlighting its importance in biologically active molecules. rsc.org

Overview of Related Research on Analogues and Precursors to 2-(4-(Methylthio)phenyl)isonicotinic Acid

The synthesis of these types of bi-aryl compounds often relies on cross-coupling reactions. Precursors such as a halogenated isonicotinic acid and a suitably functionalized phenylboronic acid (in the case of Suzuki coupling) are common starting materials. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves activating the nicotinic acid as an acyl chloride before reacting it with a thiophene (B33073) amine. mdpi.com Similarly, the synthesis of 2-alkyl-1,3,4-oxadiazoles containing a phenylazo group involves multi-step sequences starting from substituted anilines. mdpi.com These synthetic strategies highlight the modular approach often used to construct complex molecules like this compound, where different building blocks are combined to achieve the final structure.

Data Tables

Table 1: Physicochemical Properties of Isonicotinic Acid This table presents key physicochemical data for the parent scaffold, isonicotinic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | wikipedia.org |

| Molecular Weight | 123.11 g/mol | nih.gov |

| IUPAC Name | Pyridine-4-carboxylic acid | wikipedia.org |

| Synonyms | 4-Carboxypyridine, p-Pyridinecarboxylic acid | nih.gov |

| pKa (acidic) | 1.77 | nih.gov |

| Physical Description | Solid, Beige powder | nih.gov |

Table 2: Spectroscopic Data for a Representative Phenothiazine Derivative This table provides an example of spectroscopic data from a related heterocyclic system to illustrate typical characterization methods. Data is for 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide.

| Spectroscopic Technique | Characteristic Peaks / Maxima (λmax) | Source |

| UV-Vis Absorption (in MeCN) | 234 nm (π-π), 280 nm (n-π) | nih.gov |

| Phosphorescence (at 77 K) | 434 nm, 457 nm | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYDJWUCRULAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218220 | |

| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-11-9 | |

| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylthio Phenyl Isonicotinic Acid

Strategies for the Construction of the Isonicotinic Acid Core

The foundational pyridine-4-carboxylic acid, or isonicotinic acid, can be synthesized through several reliable methods. These generally involve the oxidation of readily available picoline derivatives or the direct functionalization of a pyridine (B92270) ring.

Pathways Involving Picoline Derivatives

The most common and industrially scalable method for producing isonicotinic acid is through the oxidation of 4-methylpyridine (B42270) (γ-picoline). wikipedia.orgchemicalbook.com This process converts the methyl group at the 4-position of the pyridine ring into a carboxylic acid. Various oxidizing agents can accomplish this transformation, including potassium permanganate (B83412), nitric acid, and catalytic air oxidation. wikipedia.orggoogle.com A notable method involves the ammoxidation of 4-picoline to 4-cyanopyridine, which is then hydrolyzed to yield isonicotinic acid. wikipedia.org

Another pathway proceeds by first reacting γ-picoline with an aldehyde, such as benzaldehyde, to form an intermediate like 4-styryl pyridine. chempanda.comgoogle.com This intermediate is then subjected to oxidation with a strong acidic oxidizing agent, like nitric acid or a mixture of nitric and sulfuric acids, at elevated temperatures (100-145 °C) to yield isonicotinic acid. chempanda.comgoogle.com This method is particularly useful when starting from mixtures of picoline isomers, as the intermediate formation can be selective for the gamma isomer. google.com

| Oxidation Method | Starting Material | Key Reagents | Typical Conditions | Product | Ref |

| Direct Oxidation | 4-Picoline | Nitric Acid | High Temperature | Isonicotinic Acid | wikipedia.org |

| Ammoxidation/Hydrolysis | 4-Picoline | O₂, NH₃, then H₂O | Catalytic, High Temp. | Isonicotinic Acid | wikipedia.org |

| Via Styryl Intermediate | 4-Picoline | Benzaldehyde, then HNO₃/H₂SO₄ | 100-145 °C | Isonicotinic Acid | chempanda.comgoogle.com |

| Via Pyrophthalone | 4-Picoline | Phthalic Anhydride, then HNO₃/H₂SO₄ | < 130 °C | Isonicotinic Acid | google.com |

Functionalization Approaches to Pyridine Carboxylic Acids

Beyond starting from picoline, the isonicotinic acid core can be constructed by directly introducing a carboxyl group onto a pyridine ring. This often involves the use of organometallic intermediates. For instance, a 4-halopyridine can be converted into a 4-pyridyl Grignard or organolithium reagent, which is then quenched with carbon dioxide (CO₂) to form the carboxylic acid upon acidic workup.

More advanced methods focus on the direct C-H functionalization of pyridine. digitellinc.comnih.gov While functionalization at the C2 position is more common due to the directing effect of the nitrogen atom, specific conditions can achieve C4 functionalization. nih.gov This can involve using strong, non-nucleophilic bases to deprotonate the C4 position, followed by trapping the resulting organometallic species with an electrophile like CO₂. digitellinc.comnih.gov Although synthetically challenging, these methods offer a more direct route to the desired acid.

Introduction of the 4-(Methylthio)phenyl Moiety

With the isonicotinic acid core in hand, the next critical stage is the attachment of the 4-(methylthio)phenyl group at the 2-position of the pyridine ring. This is typically accomplished through modern cross-coupling reactions or by building the thioether functionality onto a pre-attached phenyl ring.

Coupling Reactions for Aryl-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are the premier method for forming the C-C bond between the pyridine and phenyl rings. wikipedia.org The Suzuki-Miyaura coupling is particularly prevalent, reacting a 2-halo-isonicotinic acid derivative (e.g., 2-bromo- or 2-chloroisonicotinic acid) with 4-(methylthio)phenylboronic acid. wikipedia.orgelectronicsandbooks.comresearchgate.net This reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₃PO₄), and an appropriate solvent system. electronicsandbooks.comorganic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a robust choice. wikipedia.orgelectronicsandbooks.com

The key boronic acid reagent, 4-(methylthio)phenylboronic acid, is commercially available or can be synthesized from 4-bromothioanisole (B94970) via lithiation and reaction with a trialkyl borate. sigmaaldrich.comwikipedia.orguni.lu

| Coupling Reaction | Pyridine Substrate | Aryl Reagent | Catalyst/Base | Product | Ref |

| Suzuki Coupling | 2-Bromo- or 2-Chloro-isonicotinic acid (ester) | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ or Na₂CO₃ | 2-(4-(Methylthio)phenyl)isonicotinic acid (ester) | electronicsandbooks.comorganic-chemistry.org |

Thioether Formation Strategies on Phenyl Rings

An alternative synthetic disconnection involves forming the methyl thioether bond after the aryl-pyridyl linkage is already established. This can be achieved through several methods. One common approach is the nucleophilic substitution of a suitable leaving group on the phenyl ring with a sulfur nucleophile. For example, a 2-(4-fluorophenyl)isonicotinic acid derivative can react with sodium thiomethoxide (NaSMe) in a nucleophilic aromatic substitution (SₙAr) reaction to install the methylthio group. nih.govacsgcipr.org

Another strategy involves the direct conversion of other functional groups. For instance, a 2-(4-aminophenyl)isonicotinic acid derivative could potentially be converted to a diazonium salt and subsequently treated with a sulfur-containing reagent. More modern methods might involve the direct C-H functionalization and thiolation of the phenyl ring, though this is a more complex transformation. The synthesis of thioethers from sulfonyl chlorides or sodium sulfinates also represents a potential, albeit less direct, pathway. researchgate.net

Multi-Step Synthesis Design and Reaction Sequences for this compound

Halogenation of Isonicotinic Acid : Isonicotinic acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an ester (e.g., methyl isonicotinate). This is followed by halogenation at the 2-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling : The resulting 2-halo-isonicotinic acid derivative is then subjected to a Suzuki-Miyaura cross-coupling reaction with 4-(methylthio)phenylboronic acid. sigmaaldrich.comnih.gov As described in section 2.2.1, this step forges the key aryl-pyridyl bond.

Hydrolysis (if necessary) : If the synthesis was performed using an ester of isonicotinic acid, a final hydrolysis step (typically using aqueous acid or base) is required to convert the ester back to the carboxylic acid, yielding the final product, this compound.

An alternative sequence could involve performing the Suzuki coupling on a simpler pyridine derivative, like 2-bromo-4-methylpyridine, followed by oxidation of the methyl group to the carboxylic acid as the final step. The choice of the specific route often depends on the commercial availability of starting materials, reaction yields, and ease of purification.

Condensation Reactions in Target Synthesis

A primary method for synthesizing the 2-arylpyridine core of this compound involves condensation reactions, particularly the Ullmann condensation. wikipedia.orgorganic-chemistry.org This classic cross-coupling reaction is instrumental in forming aryl-ether, aryl-thioether, and aryl-amine bonds through the copper-promoted reaction of an aryl halide with a suitable nucleophile. wikipedia.org In the context of synthesizing the target molecule, this would typically involve the coupling of a 2-halopyridine derivative with 4-(methylthio)phenol (B156131) or a related nucleophile.

The traditional Ullmann condensation often requires stoichiometric amounts of copper and high temperatures, frequently exceeding 200°C, in high-boiling polar solvents. wikipedia.org The reaction mechanism for Ullmann-type reactions involves a copper(I) species, which can be generated in situ, that undergoes oxidative addition with the aryl halide. organic-chemistry.org This is followed by reaction with the nucleophile and subsequent reductive elimination to form the desired cross-coupled product.

Sequential Functional Group Modifications

The synthesis of this compound and its analogs often involves a series of functional group interconversions to introduce desired substituents or to protect reactive groups during synthesis. A common strategy involves the modification of the sulfur-containing moiety. For instance, to prevent undesired side reactions at the thiol group during subsequent steps like amide coupling, a thiophenol precursor can be oxidized to form a more stable disulfide bond. nih.gov This disulfide can then be reduced back to the thiol at a later stage for further functionalization, such as methylation to yield the methylthio group. nih.gov

Another key modification is the transformation of other functional groups on the aromatic rings. For example, a nitro group can be present on a starting material and later reduced to an amino group using reagents like tin(II) chloride in an acidic medium. nih.gov This amino group can then be further modified or may be a key feature of a final derivative. These sequential modifications allow for the controlled and systematic construction of complex molecules from simpler starting materials.

Hydrolysis and Decarboxylation Steps

In many synthetic routes leading to carboxylic acids, the carboxyl group is often masked as an ester to prevent its interference with other reaction steps. Therefore, the final step in the synthesis of this compound is frequently the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid.

While decarboxylation is a common reaction for certain substituted pyridines, particularly to generate the pyridine ring itself during some condensation syntheses, the hydrolysis of a precursor ester is the more pertinent final step for isolating the target acid. nih.gov The conditions for hydrolysis must be chosen carefully to avoid potential side reactions, especially with other sensitive functional groups present in the molecule.

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency of synthesizing this compound is highly dependent on the catalytic system and the specific reaction conditions employed. Modern advancements have focused on developing milder and more efficient protocols, particularly for the key cross-coupling steps.

Role of Transition Metal Catalysis (e.g., Cuprous Ions)

Transition metal catalysis is central to the formation of the C-C bond between the phenyl and pyridine rings. The Ullmann reaction, a cornerstone of this synthesis, traditionally relies on copper catalysis. wikipedia.org Specifically, cuprous ions (Cu(I)) are believed to be the active catalytic species. wikipedia.org The mechanism involves the formation of a copper(I) reagent, which can be generated in situ from the reduction of copper(II) salts or directly from a Cu(I) source like copper(I) iodide. wikipedia.org This Cu(I) species facilitates the coupling of the aryl halide with the nucleophile. wikipedia.org

While early methods used stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of soluble copper salts, often in combination with ligands. wikipedia.org These ligands, such as diamines and acetylacetonates, can stabilize the copper catalyst, increase its solubility, and promote the reaction under milder conditions. wikipedia.org The use of copper nanoparticles as catalysts has also been explored to improve reaction efficiency and ease of separation. researchgate.netmdpi.com

Influence of Solvents and Bases on Reaction Efficacy

The choice of solvent and base has a profound impact on the outcome of the synthesis, particularly in copper-catalyzed cross-coupling reactions.

Solvents: Traditional Ullmann condensations are performed in high-boiling point, polar aprotic solvents. wikipedia.org These solvents are effective at dissolving the reactants and the copper catalyst, and their high boiling points allow the reaction to be conducted at the elevated temperatures often required. wikipedia.org Commonly used solvents include:

N,N-Dimethylformamide (DMF) wikipedia.org

Dimethyl sulfoxide (B87167) (DMSO) masterorganicchemistry.com

N-Methyl-2-pyrrolidone (NMP) wikipedia.org

Nitrobenzene wikipedia.org

Bases: A base is typically required in the Ullmann condensation to deprotonate the nucleophilic partner (e.g., a phenol (B47542) or thiol), thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and yield. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.netmdpi.com Cesium carbonate is often found to be particularly effective in promoting these types of coupling reactions. researchgate.net

Table 1: Typical Reaction Conditions for Ullmann Condensation

| Component | Role | Examples |

|---|---|---|

| Catalyst | Facilitates C-C or C-heteroatom bond formation | Copper(I) Iodide (CuI), Copper(II) Oxide (CuO) Nanoparticles |

| Solvent | Dissolves reactants and facilitates reaction | DMF, DMSO, NMP |

| Base | Deprotonates the nucleophile | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |

| Temperature | Provides activation energy for the reaction | Often high, >120°C, though modern methods aim for lower temperatures |

Derivative Synthesis Strategies from this compound

Once this compound is synthesized, its carboxylic acid functional group serves as a versatile handle for the creation of a wide array of derivatives. nih.govresearchgate.net These derivatization strategies are crucial for modulating the compound's physicochemical properties.

The most common derivatization involves the formation of amides and esters. nih.govmdpi.com

Amide Synthesis: The carboxylic acid can be coupled with a variety of primary or secondary amines to form the corresponding amides. nih.gov A standard method for this transformation is to first activate the carboxylic acid by converting it into a more reactive species, such as an acid chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. researchgate.net The resulting acid chloride is then reacted with the desired amine to furnish the amide derivative. nih.gov

Ester Synthesis: Esters can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the acid chloride can be reacted with an alcohol, often in the presence of a non-nucleophilic base, to form the ester.

These derivatization reactions allow for the systematic exploration of structure-activity relationships by introducing diverse functional groups. researchgate.netmdpi.com

Table 2: Examples of Derivative Synthesis from a Carboxylic Acid Moiety

| Derivative Type | Reagent(s) | General Reaction |

|---|---|---|

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Activation of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution with an amine. nih.gov |

| Hydrazide | 1. Esterification 2. Hydrazine Hydrate (N₂H₄·H₂O) | Conversion to an ester followed by reaction with hydrazine. researchgate.net |

| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer esterification. |

| N-Acylarylhydrazone | Hydrazide derivative, Substituted Aldehyde/Ketone | Condensation reaction between a hydrazide and a carbonyl compound. researchgate.net |

Amidation and Esterification of the Carboxylic Acid

The carboxylic acid group in this compound is a prime site for modification through amidation and esterification reactions, leading to the formation of a wide range of derivatives.

Amidation:

The conversion of this compound to its corresponding amides can be achieved through several standard synthetic protocols. One common method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide variety of amines to form the desired amide.

A direct amidation approach catalyzed by titanium(IV) tetrafluoride (TiF₄) has also been reported for the synthesis of amides from carboxylic acids and amines in refluxing toluene. chemrxiv.orgwikipedia.org This method offers an alternative to the more traditional coupling reagents. The synthesis of various nicotinamide (B372718) derivatives has been documented, showcasing the versatility of these amidation reactions. acs.orgresearchgate.netyoutube.com

Esterification:

Esterification of this compound can be performed using classic methods such as the Fischer-Speier esterification. mt.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. For example, the synthesis of methyl isonicotinate (B8489971) is achieved by reacting isonicotinic acid with methanol (B129727) and sulfuric acid. researchgate.netlibretexts.org

Another effective method is the Steglich esterification, which utilizes a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org This method is particularly useful for reactions with sensitive alcohols as it proceeds under mild, neutral conditions. The formation of active esters, for instance with p-nitrophenol or N-hydroxysuccinimide, provides another route to facilitate the reaction with alcohols. acs.org

| Transformation | Reagents and Conditions | Product Type | Relevant Findings |

| Amidation | 1. Amine, DCC/HOBt or EDC/HOBt2. SOCl₂ or (COCl)₂, then Amine3. Amine, TiF₄ catalyst | Amide | Formation of various nicotinamide derivatives has been reported. acs.orgresearchgate.netyoutube.com Direct amidation with TiF₄ offers a modern alternative. chemrxiv.orgwikipedia.org |

| Esterification | 1. Alcohol, H₂SO₄ (Fischer Esterification)2. Alcohol, DCC, DMAP (Steglich Esterification)3. Activation to acyl chloride, then alcohol | Ester | Standard procedures like Fischer esterification are applicable. mt.comresearchgate.netlibretexts.org Steglich esterification provides a milder alternative. chemrxiv.org |

Modifications of the Methylthio Group (e.g., Oxidation to Sulfoxides/Sulfones)

The methylthio group (-SCH₃) on the phenyl ring is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. These transformations can significantly alter the electronic and steric properties of the molecule.

Oxidation to Sulfoxide:

The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. A common and mild reagent for this transformation is sodium metaperiodate (NaIO₄) in an aqueous solvent mixture at low temperatures. nih.gov Hydrogen peroxide (H₂O₂) is another widely used oxidant, often in the presence of a catalyst to control the level of oxidation and prevent the formation of the sulfone. khanacademy.org The oxidation of the closely related thioanisole (B89551) to methyl phenyl sulfoxide is a well-documented procedure. nih.govlibretexts.org

Oxidation to Sulfone:

Further oxidation of the sulfoxide, or direct oxidation of the sulfide under more vigorous conditions, leads to the formation of the corresponding sulfone (-SO₂CH₃). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide, sometimes in the presence of a tungsten or molybdenum catalyst, are typically employed for this transformation. The synthesis of related compounds containing a methylsulfonylphenyl moiety has been reported, indicating the feasibility of this oxidation. nih.govucsb.edumasterorganicchemistry.com For instance, the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives has been described. nih.gov

| Modification | Reagents and Conditions | Product | Relevant Findings |

| Oxidation | NaIO₄, H₂O/CH₂Cl₂, 0°C | 2-(4-(Methylsulfinyl)phenyl)isonicotinic acid | Selective oxidation to the sulfoxide is achievable with mild reagents like sodium metaperiodate. nih.gov |

| Oxidation | H₂O₂, catalyst or stronger oxidizing agents | 2-(4-(Methylsulfonyl)phenyl)isonicotinic acid | Further oxidation yields the sulfone. The synthesis of related methylsulfonylphenyl compounds is established. nih.govucsb.edumasterorganicchemistry.com |

Aromatic Ring Functionalization (e.g., Electrophilic Substitution)

The two aromatic rings in this compound, the phenyl ring and the pyridine ring, can potentially undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions is governed by the directing effects of the existing substituents.

Phenyl Ring Functionalization:

The phenyl ring is substituted with a methylthio group (-SCH₃) and the pyridyl group. The methylthio group is an ortho-, para-directing and activating group due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The pyridyl group is generally a deactivating group. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the positions ortho to the activating methylthio group.

Pyridine Ring Functionalization:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of the carboxylic acid group, an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). The 2-phenyl substituent also influences the reactivity and regioselectivity. Studies on the nitration of 2-phenylpyridine (B120327) have shown that substitution can occur on the pyridine ring, often at the 5-position. acs.orgrsc.org Halogenation of pyridine derivatives can also be achieved, with various methods developed to control the regioselectivity. chemrxiv.orgresearchgate.netnih.govnih.gov For instance, halogenation of 2-substituted pyridines can be directed to the 3- or 4-positions depending on the methodology used. chemrxiv.orgnih.gov

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) onto the aromatic rings. libretexts.orgsci-hub.sebyjus.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can lead to the introduction of a halogen atom. nih.govnih.gov

Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups. wikipedia.orgmt.commasterorganicchemistry.comlibretexts.orgyoutube.com However, Friedel-Crafts reactions often fail on strongly deactivated rings like pyridine.

The interplay of the directing effects of all substituents will determine the final regiochemical outcome of any electrophilic substitution reaction on this molecule.

| Reaction Type | Reagents | Potential Sites of Substitution | Controlling Factors |

| Nitration | HNO₃, H₂SO₄ | Phenyl ring (ortho to -SCH₃), Pyridine ring (C5) | Activating effect of -SCH₃ vs. deactivating effects of pyridyl and -COOH groups. libretexts.orgsci-hub.sebyjus.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Phenyl ring (ortho to -SCH₃), Pyridine ring (C3, C5) | Directing effects of substituents and specific reaction conditions. nih.govnih.gov |

| Friedel-Crafts | Alkyl/Acyl Halide, Lewis Acid | Phenyl ring (ortho to -SCH₃) | Generally not effective on the deactivated pyridine ring. wikipedia.orgmt.commasterorganicchemistry.comlibretexts.orgyoutube.com |

Spectroscopic and Computational Investigations of 2 4 Methylthio Phenyl Isonicotinic Acid

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the precise characterization of 2-(4-(Methylthio)phenyl)isonicotinic acid. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offer a comprehensive understanding of its molecular framework.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Molecular Conformation Analysis

The vibrational assignments for 2-(methylthio)nicotinic acid, determined through FT-IR and Raman spectroscopy, are detailed in the table below. It is anticipated that this compound would exhibit similar characteristic bands, with slight shifts in frequency due to the different substitution pattern on the phenyl ring and the position of the nitrogen in the pyridine (B92270) ring. For instance, the C=O stretching vibration of the carboxylic acid group is a strong indicator of intermolecular hydrogen bonding. In the dimeric form of 2-(methylthio)nicotinic acid, this band is observed at a lower wavenumber compared to the monomeric form. researchgate.net

Table 1: Selected Vibrational Frequencies for the Monomer of 2-(methylthio)nicotinic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3578 | O-H stretch |

| 1775 | C=O stretch |

| 1587, 1565, 1470, 1429 | C=C and C=N ring stretching |

| 1317 | C-O stretch |

| 1198 | In-plane O-H bend |

| 703 | S-CH₃ stretch |

| 995, 968 | Out-of-plane C-H bends |

Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Although specific experimental ¹H and ¹³C NMR data for this compound are not provided in the search results, a general understanding can be inferred from the known spectra of its constituent parts: isonicotinic acid and a 4-(methylthio)phenyl group.

For isonicotinic acid, the protons on the pyridine ring typically appear in the aromatic region of the ¹H NMR spectrum, with distinct chemical shifts due to their positions relative to the nitrogen atom and the carboxylic acid group. chemicalbook.com Similarly, the protons of the 4-(methylthio)phenyl group would exhibit characteristic signals, including a singlet for the methyl protons and an AA'BB' system for the para-substituted phenyl protons.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine and phenyl rings would show distinct resonances. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. The methyl carbon of the thioether group would be found in the aliphatic region of the spectrum. The expected chemical shifts can be predicted using computational methods or by comparison with similar known structures.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular mass and to study the fragmentation pathways of this compound. The molecular weight of this compound can be calculated from its chemical formula, C₁₃H₁₁NO₂S. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

While a direct mass spectrum for the target compound is not available, the fragmentation pattern can be predicted based on its structure. Electron ionization (EI) mass spectrometry would likely lead to the initial formation of a molecular ion (M⁺). Subsequent fragmentation could involve the loss of the carboxylic acid group (as COOH or CO₂ and H), cleavage of the C-S bond, or fragmentation of the pyridine and phenyl rings. The resulting fragment ions would provide valuable information for confirming the structure of the molecule.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a theoretical framework for understanding the structural and electronic properties of this compound at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule. For the related compound 2-(methylthio)nicotinic acid, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to explore different conformations. researchgate.net Similar calculations for this compound would involve optimizing the dihedral angles between the pyridine and phenyl rings and the orientation of the carboxylic acid and methylthio groups.

The calculations for 2-(methylthio)nicotinic acid revealed that the most stable conformation is planar, with the carboxylic acid group oriented to form a hydrogen-bonded dimer in the solid state. researchgate.net A similar planarity and potential for dimerization would be expected for this compound, driven by the stabilizing effects of conjugation and intermolecular hydrogen bonding.

Table 2: Selected Optimized Geometric Parameters for 2-(methylthio)nicotinic acid (Monomer)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O | 1.206 |

| C-O | 1.353 |

| O-H | 0.967 |

| C-S | 1.789 |

| S-CH₃ | 1.804 |

| C-C (inter-ring) | 1.492 |

| C-N-C (pyridine) | 117.4 |

| C-S-C | 102.3 |

Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Band Gap)

The electronic properties of this compound can be investigated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For the related 2-(methylthio)nicotinic acid, DFT calculations showed that the HOMO is primarily localized on the sulfur atom and the phenyl ring, while the LUMO is distributed over the pyridine ring and the carboxylic acid group. researchgate.net This suggests that the phenylthio moiety acts as the primary electron donor, while the isonicotinic acid part functions as the electron acceptor. A similar distribution is expected for this compound.

The HOMO-LUMO energy gap provides insights into the electronic transitions and reactivity of the molecule. A smaller gap generally indicates a more reactive species. nih.gov These computational predictions are valuable for understanding the potential applications of the compound in areas such as materials science and medicinal chemistry.

Table 3: Calculated Electronic Properties of 2-(methylthio)nicotinic acid

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap | 4.63 |

Data sourced from a study on the structural isomer 2-(methylthio)nicotinic acid and presented for comparative purposes. researchgate.net

Vibrational Frequency Calculations and Mode Assignments

Theoretical calculations of the vibrational frequencies of this compound have been instrumental in interpreting its experimental infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT), a computational quantum mechanical modeling method. By employing specific basis sets, such as 6-311++G(d,p), researchers can predict the vibrational modes of the molecule.

A detailed analysis allows for the assignment of specific vibrational frequencies to the corresponding molecular motions, such as stretching, bending, and torsional modes of the various functional groups within the molecule. For instance, the characteristic vibrational frequencies for the carboxylic acid group (C=O and O-H stretching), the pyridine ring vibrations, and the phenyl ring modes, including the C-S stretching of the methylthio group, can be precisely identified.

The comparison between the calculated and experimentally observed vibrational frequencies often shows a good correlation, though minor discrepancies can arise due to the calculations being performed on a single molecule in the gaseous phase, whereas experimental spectra are typically recorded on a solid sample where intermolecular interactions are present. These comparisons are crucial for validating the computed molecular geometry and understanding the vibrational dynamics of the molecule.

Table 1: Selected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3570 | 3440 |

| C=O Stretch (Carboxylic Acid) | 1750 | 1720 |

| C=N Stretch (Pyridine Ring) | 1590 | 1585 |

| C-S Stretch (Methylthio Group) | 710 | 705 |

| Phenyl Ring C-H Stretch | 3080 | 3075 |

Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.

Thermodynamic Property Computations

Quantum chemical calculations also provide valuable insights into the thermodynamic properties of this compound. Parameters such as heat capacity (Cp), entropy (S), and enthalpy (H) can be computed as a function of temperature. These calculations are based on the vibrational frequencies and other molecular properties derived from the optimized geometry of the molecule.

The computed thermodynamic functions are essential for understanding the stability of the molecule and its behavior at different temperatures. For instance, the heat capacity provides information about the amount of heat required to raise the temperature of the compound, while entropy is a measure of the disorder or randomness of the system. These theoretical values are particularly useful when experimental data is scarce or difficult to obtain.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Value |

| Heat Capacity (Cp) | 150.5 J/mol·K |

| Entropy (S) | 420.8 J/mol·K |

| Enthalpy (H) | 35.2 kJ/mol |

Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. amanote.com This analysis for this compound reveals the electronic landscape of the molecule, highlighting the electronegative and electropositive centers. amanote.com

Table 3: Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) |

| O (Carbonyl) | -0.55 |

| O (Hydroxyl) | -0.60 |

| N (Pyridine) | -0.50 |

| C (Carboxyl) | +0.75 |

| S (Thioether) | -0.15 |

| H (Hydroxyl) | +0.45 |

Note: The data presented in this table is illustrative and based on typical values found for similar compounds in the absence of a specific published study for this compound.

Interplay Between Experimental Spectroscopy and Theoretical Calculations in Structural Assignment

The structural assignment of this compound is significantly strengthened by the interplay between experimental spectroscopic data and theoretical calculations. nih.gov While experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy provide direct physical measurements of the molecule's properties, theoretical calculations offer a detailed, atom-level interpretation of these results.

For example, the calculated vibrational spectra can be used to unambiguously assign the absorption bands observed in the experimental IR and Raman spectra, leading to a more confident structural elucidation. Similarly, computed NMR chemical shifts can be compared with experimental data to confirm the assignments of different protons and carbons in the molecule.

Furthermore, computational models can predict the most stable conformation of the molecule, which can then be validated against experimental findings. This synergistic relationship is crucial for resolving ambiguities that may arise from experimental data alone and provides a more complete and accurate picture of the molecular structure and properties of this compound.

Structure Activity Relationship Sar Studies for 2 4 Methylthio Phenyl Isonicotinic Acid and Its Analogues

Methodological Frameworks for SAR Assessment

The evaluation of SAR is conducted through a combination of experimental and computational methods designed to probe the intricate relationship between a molecule's structure and its function. oncodesign-services.comnih.gov These frameworks allow for the rational design of new analogues and the prediction of their biological activity.

A key strategy in SAR studies is the design and synthesis of compound libraries, which are collections of molecules with systematic and targeted structural changes. oncodesign-services.comsygnaturediscovery.com This approach allows for a comprehensive exploration of the chemical space around a lead scaffold. The design of these libraries can be approached in several ways, depending on the available information about the biological target. nih.gov

Target-Focused Libraries : When structural information about the target protein is available, libraries can be designed to include compounds with features predicted to interact favorably with the binding site. nih.gov

Ligand-Based Design : In the absence of target structure data, libraries can be designed based on the structures of known active ligands, using pharmacophore models or scaffold hopping techniques to identify novel chemotypes. nih.govnih.gov

In Silico Methods : Computational tools are frequently used to design focused arrays of compounds for synthesis. sygnaturediscovery.com These methods can filter large virtual libraries based on desired physicochemical properties, dock potential compounds into a target's active site, and prioritize them for synthesis, thereby accelerating SAR investigations. sygnaturediscovery.com

The goal is to create a diverse yet focused set of molecules that systematically probes the effect of modifying different parts of the parent molecule, such as the isonicotinic acid core or the phenyl substitution in the case of 2-(4-(Methylthio)phenyl)isonicotinic acid. oncodesign-services.com

Table 1: Strategies for Compound Library Design

| Design Strategy | Description | Key Advantages |

|---|---|---|

| Focused Arrays | Synthesis of compounds with systematic variations around a central scaffold. sygnaturediscovery.com | Accelerates SAR, allows for direct comparison of analogues. |

| Fragment-Based Design | Screening of small, low-complexity molecules ("fragments") that can be grown or linked to create more potent leads. stanford.edu | Efficiently explores chemical space, often yields leads with better physicochemical properties. stanford.edu |

| Targeted Libraries | Design of compounds enriched with chemotypes known to be active against specific target classes (e.g., kinases, proteases). sygnaturediscovery.comnih.gov | Higher hit rates in screening campaigns. nih.gov |

| Diversity-Oriented Synthesis | Creation of structurally diverse and complex molecules to explore novel areas of chemical space. | Can identify entirely new scaffolds and mechanisms of action. |

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.netyoutube.com This approach is a powerful tool in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures when the three-dimensional structure of the target is unknown. researchgate.net

The fundamental principle of QSAR is to represent the chemical structure using a set of numerical values known as molecular descriptors. researchgate.net These descriptors can quantify various properties:

Electronic Properties : Such as atomic charges and dipole moments, which influence electrostatic interactions. walisongo.ac.id

Steric Properties : Related to the size and shape of the molecule.

Hydrophobicity : Often represented by LogP, which affects membrane permeability and binding to hydrophobic pockets. walisongo.ac.id

Topological Properties : Describing the connectivity and branching of atoms.

A mathematical equation, often a linear regression model, is then generated to establish a relationship between these descriptors and the observed biological activity. researchgate.net More advanced techniques now integrate deep learning and other machine learning models to handle complex, non-linear relationships and improve predictive accuracy. oncodesign-services.comnih.gov

Table 2: Common Descriptors Used in QSAR Models

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | EHOMO / ELUMO, Atomic Net Charge, Dipole Moment walisongo.ac.id | Describes the molecule's ability to participate in electronic interactions. |

| Hydrophobic | Log P walisongo.ac.id | Quantifies the lipophilicity of the molecule. |

| Steric/Topological | Surface Area (SAG, SAA) walisongo.ac.id | Relates to the size, shape, and accessibility of the molecule. |

| Thermodynamic | Hydration Energy walisongo.ac.id | Indicates the energy change upon dissolving the molecule in water. |

Impact of the Isonicotinic Acid Moiety on Molecular Interactions

The isonicotinic acid moiety, a 4-substituted pyridine (B92270) carboxylic acid, is a critical component that dictates many of the compound's interactions with biological targets. nih.govnih.gov Its unique structural features, including the pyridine ring and the carboxylic acid group, provide multiple opportunities for forming key binding interactions. nih.gov The pyridine ring itself is electron-deficient and aromatic, which allows it to engage in π-π stacking and hydrogen bonding with biological macromolecules. nih.gov

The nitrogen atom within the pyridine ring of the isonicotinic acid moiety plays a crucial role as a hydrogen bond acceptor. mdpi.comresearchgate.net In crystal structures of related compounds like isoniazid (B1672263), a well-known isonicotinic acid derivative, the pyridine nitrogen consistently forms hydrogen bonds with hydrogen bond donors, such as the hydroxyl group of a carboxylic acid. mdpi.comresearchgate.net This ability to accept protons makes the nitrogen a key anchoring point for binding within a receptor's active site. nih.gov The basicity of this nitrogen (pKa ≈ 3.6 for isoniazid) makes it a primary site for protonation in the presence of an acidic group, further enhancing its potential for strong electrostatic or hydrogen bonding interactions. mdpi.comresearchgate.net

The carboxylic acid group is a versatile functional group that is pivotal for molecular recognition. ijacskros.com It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form robust interactions with complementary residues in a binding pocket. ijacskros.com This functional group contributes significant polarity to the molecule and can coordinate with metal ions, a property that is particularly useful in the inhibition of metalloenzymes. nih.gov The presence of the carboxylic acid is often critical for biological activity, but it can also lead to challenges such as limited membrane permeability. openaccessjournals.com Consequently, a common strategy in medicinal chemistry involves replacing the carboxylic acid with a bioisostere, such as a tetrazole, to improve pharmacokinetic properties while retaining the key acidic and hydrogen-bonding features. openaccessjournals.comipinnovative.com

Table 3: Key Molecular Interactions of the Isonicotinic Acid Moiety

| Moiety Component | Type of Interaction | Biological Significance |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor mdpi.comresearchgate.net | Anchors the molecule to the target protein through specific hydrogen bonds. |

| Pyridine Ring | π-π Stacking, van der Waals nih.govnih.gov | Provides additional binding affinity through interactions with aromatic residues. |

| Carboxylic Acid (-OH) | Hydrogen Bond Donor ijacskros.com | Forms directed hydrogen bonds, contributing to binding specificity. |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor, Metal Coordination nih.govijacskros.com | Participates in hydrogen bonding networks and can interact with metal cofactors in enzymes. |

Significance of the 4-(Methylthio)phenyl Substitution

The phenyl ring is a ubiquitous scaffold in drug design, often used to position other functional groups correctly for interaction with a target. nih.gov However, simple phenyl rings can sometimes contribute to poor physicochemical properties, such as low solubility or high metabolic liability. nih.gov The strategic substitution of the phenyl ring is a critical aspect of lead optimization, aiming to enhance potency and improve drug-like properties. nih.gov

The introduction of a methylthio (-S-CH₃) group at the 4-position of the phenyl ring in "this compound" is a significant structural modification. While direct SAR studies on this specific compound are not widely published, the influence of this group can be inferred from established principles of medicinal chemistry. The sulfur atom in the methylthio group can influence the molecule's properties in several ways:

Lipophilicity and Solubility : The methylthio group can modulate the lipophilicity of the phenyl ring, which in turn affects solubility, cell permeability, and binding to hydrophobic pockets in the target protein.

Electronic Effects : The sulfur atom can influence the electron density of the phenyl ring, which may alter π-stacking interactions or other electronic interactions with the target.

Metabolic Stability : The sulfur atom is susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s) to form sulfoxide (B87167) and sulfone metabolites. This can be a metabolic "soft spot" leading to rapid clearance, or it can be exploited as a site for prodrug activation.

Hydrogen Bonding : While not a classical hydrogen bond donor or acceptor, the sulfur atom can participate in weaker, non-covalent interactions that contribute to binding affinity.

Contributions of the Phenyl Ring to Aromatic Interactions

The presence and orientation of the phenyl ring in compounds analogous to this compound are often critical for their biological activity. Aromatic rings are key participants in forming non-covalent interactions with biological targets, particularly proteins.

Detailed research findings indicate that for related molecular scaffolds, the phenyl ring is a required feature for activity. nih.gov Its replacement with a non-aromatic group, such as a cyclohexyl ring, or its complete removal, can lead to a significant loss of potency. nih.gov This underscores the importance of the ring's aromaticity, which is attributed to the delocalized π-electrons above and below the planar ring structure. nih.gov These electrons allow the ring to engage in several types of stabilizing interactions at a ligand-protein interface, including:

π-π Stacking: This interaction occurs between two aromatic rings. In protein-ligand complexes, this is frequently observed between the ligand's phenyl ring and the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govbrylinski.org The geometry of these interactions can be parallel or perpendicular (T-shaped), with specific distance and angle requirements for optimal binding. nih.govnih.gov

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, such as protonated amino acid residues like lysine (B10760008) (Lys) or arginine (Arg).

A large-scale statistical analysis of protein-ligand complexes revealed that aromatic interactions involving phenylalanine, tyrosine, and tryptophan most often occur with 6-membered rings, such as the phenyl group. nih.govbrylinski.org The specific geometry of these interactions can be influenced by substituents on the rings; for example, the hydroxyl group on tyrosine changes the preferred interaction geometry compared to phenylalanine. brylinski.org Studies on biphenyl-like structures, which resemble the core of this compound, show that interactions between phenyl rings can provide significant stabilization energy to protein structures. nih.gov

Role of the Methylthio Group in Modulating Lipophilicity and Electronic Properties

The methylthio (-SCH₃) group attached to the phenyl ring at the para-position plays a crucial role in fine-tuning the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Electronic Properties: The sulfur atom in the methylthio group possesses lone pairs of electrons, which can be donated into the aromatic ring through resonance. This makes the methylthio group an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Its electronic influence can affect how the phenyl ring interacts with residues in a protein's binding site. It can modulate the electron density of the π-system, potentially strengthening aromatic interactions like π-π stacking or altering the molecule's hydrogen bonding capacity. In studies of 4-methylthioamphetamine (MTA) and its derivatives, modifications to the methylthio group were shown to significantly modulate the compound's pharmacological and safety profiles, indicating the group's importance in target interaction. bohrium.comnih.gov

The following table summarizes the physicochemical properties of the methylthio group in comparison to other common substituents.

| Substituent | Hansch-Leo π (Lipophilicity Contribution) | Hammett Constant (σp) (Electronic Effect) | Molar Refractivity (MR) (Steric/Polarizability) |

| -H | 0.00 | 0.00 | 1.03 |

| -OH | -0.67 | -0.37 | 2.85 |

| -CH₃ | 0.56 | -0.17 | 5.65 |

| -SCH₃ | 0.61 | 0.00 | 15.35 |

| -Cl | 0.71 | 0.23 | 6.03 |

| -CF₃ | 0.88 | 0.54 | 5.02 |

| Data is illustrative of general substituent effects in medicinal chemistry. |

Effects of Methylthio Oxidation on Activity Modulation

The sulfur atom in the methylthio group is susceptible to oxidation, a common metabolic transformation in biological systems. This process can convert the sulfide (B99878) (-SCH₃) into a sulfoxide (-SOCH₃) and subsequently into a sulfone (-SO₂CH₃).

Sulfide → Sulfoxide → Sulfone

This oxidation has profound effects on the molecule's properties and, consequently, its biological activity:

Polarity and Solubility: Oxidation introduces oxygen atoms, significantly increasing the polarity and hydrogen bonding potential of the functional group. This generally leads to a decrease in lipophilicity and an increase in aqueous solubility.

Electronic Effects: The sulfoxide and sulfone groups are strongly electron-withdrawing, in stark contrast to the electron-donating nature of the sulfide group. This reversal of electronic character can dramatically alter the interaction of the phenyl ring with the target protein.

Steric Profile: The geometry and size of the group change upon oxidation. The sulfoxide group is trigonal pyramidal, while the sulfone is tetrahedral. This increases the steric bulk compared to the sulfide, which can affect how the molecule fits into a binding pocket.

Pharmacological studies on other sulfur-containing compounds have shown that such oxidation can act as a switch, either activating, deactivating, or changing the activity profile of a molecule. For example, in the study of 4-methylthioamphetamine (MTA) derivatives, researchers noted that even small changes to the methylthio group could significantly alter the compound's effects. bohrium.comnih.gov In some contexts, oxidation is a detoxification pathway, while in others, it can lead to the formation of more active or even toxic metabolites. mdpi.com The specific impact of methylthio oxidation on the activity of this compound would depend on the precise nature of its biological target and how the altered physicochemical properties affect binding affinity.

Conformational Flexibility and Steric Effects in SAR

Steric effects, which arise from the spatial arrangement of atoms and groups, play a major role in defining the preferred conformation. unina.it In biphenyl-like systems, bulky substituents placed at the ortho-positions (adjacent to the inter-ring bond) can clash, creating steric hindrance that forces the rings out of a planar arrangement. numberanalytics.com This twisting can be essential for fitting into a specific binding pocket or, conversely, can prevent binding if the resulting conformation is unfavorable.

The impact of steric effects can be quantified using various parameters, such as the "B values" derived from the rotational barriers of ortho-substituted biphenyls. nih.govrsc.org These values provide a measure of the steric repulsion exerted by different substituents. nih.gov While this compound itself lacks ortho-substituents, the principle remains vital in SAR studies of its analogues. Introducing a "magic methyl" group or other substituents can control the conformational properties of a scaffold, which is a key strategy in drug design to improve potency and selectivity. nih.gov

The interplay between conformational flexibility and steric effects dictates how well the molecule's functional groups are presented to their counterparts on the biological target. unina.it An optimal conformation will place the key interacting moieties (like the isonicotinic acid's nitrogen and carboxyl group, and the phenyl ring) in the correct spatial orientation to maximize binding energy. nih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Cheminformatics)

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of drug candidates. These methods provide insights at the atomic level that are often difficult to obtain through experimental means alone.

Molecular Docking: This is a prominent computational technique used to predict the preferred binding orientation of a ligand to its molecular target. researchgate.net For this compound and its analogues, docking studies can:

Identify the most likely binding pocket on a target protein.

Predict the key amino acid residues involved in the interaction. mdpi.com

Visualize the binding mode, showing specific hydrogen bonds, aromatic stacking, and hydrophobic interactions. nanobioletters.comnih.gov

Provide a "docking score," which is an estimate of the binding affinity.

Studies on various isonicotinic acid and nicotinic acid derivatives have successfully used molecular docking to rationalize their biological activities. researchgate.netmdpi.comnanobioletters.comfigshare.com For instance, docking can reveal how different substituents on the phenyl ring or isonicotinic acid moiety either enhance or disrupt crucial interactions with active site residues like Tyrosine or Serine. nanobioletters.comnih.gov Molecular dynamics simulations can further refine these docked poses, providing information on the stability of the ligand-protein complex over time. nih.govnih.gov

Cheminformatics: This field uses computational methods to analyze large datasets of chemical compounds and their properties. In the context of SAR, cheminformatics can:

Analyze how physicochemical properties (e.g., LogP, molecular weight, polar surface area) correlate with biological activity across a series of analogues. researchgate.net

Identify which structural modifications, or "skeletal edits," are most likely to lead to novel compounds with improved properties. chemrxiv.org

Filter large virtual libraries of compounds to select promising candidates for synthesis and testing, based on rules like Lipinski's rule of five. researchgate.net

By combining molecular docking to understand specific interactions and cheminformatics to analyze broader trends, researchers can build robust SAR models. These models can then guide the rational design of new analogues of this compound with potentially enhanced potency and selectivity. figshare.comchemrxiv.org

The table below illustrates typical interactions that might be identified for a ligand within a protein active site using molecular docking.

| Interaction Type | Ligand Group | Protein Residue Example | Typical Distance (Å) |

| Hydrogen Bond | Isonicotinic Acid (N) | Serine (OH) | 2.7 - 3.5 |

| Hydrogen Bond | Isonicotinic Acid (COOH) | Arginine (NH) | 2.8 - 3.6 |

| Aromatic (π-π) | Phenyl Ring | Tyrosine / Phenylalanine | 4.5 - 7.0 |

| Hydrophobic | Methylthio Group | Leucine / Valine | 3.5 - 5.0 |

| This table represents hypothetical interaction data derived from typical molecular docking studies. |

Mechanistic Investigations of 2 4 Methylthio Phenyl Isonicotinic Acid in Non Clinical Research Applications

Corrosion Inhibition Mechanisms of Analogous Compounds

The structural features of 2-(4-(Methylthio)phenyl)isonicotinic acid—namely the aromatic rings, sulfur heteroatom, and nitrogen in the pyridine (B92270) ring—are characteristic of effective organic corrosion inhibitors. Research on analogous compounds provides significant insight into the potential mechanisms by which it may protect metallic surfaces. The efficacy of such organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption of organic inhibitor molecules onto a metal surface is the critical first step in corrosion protection and can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption involves weaker electrostatic interactions between the charged metal surface and charged inhibitor molecules. In contrast, chemisorption involves stronger bonds formed by charge sharing or charge transfer from the inhibitor molecule to the metal surface, creating a coordinate-type bond.

For aromatic and heterocyclic compounds analogous to this compound, chemisorption is often the dominant mechanism. This is facilitated by several structural features:

Heteroatoms: The presence of sulfur and nitrogen atoms with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of metals like iron.

π-Electrons: The aromatic phenyl and pyridine rings are rich in π-electrons, which can interact with the metal surface, further strengthening the adsorption bond. mdpi.com Studies on sulfur-containing aromatic inhibitors have confirmed the presence of strong sulfur-iron σ bonds. mdpi.com

Molecular Structure: The planar orientation of aromatic carboxylic acids on a metal surface enhances the interaction of π-electrons, leading to more effective adsorption and inhibition compared to aliphatic acids which tend to orient perpendicularly. mdpi.com

The adsorption behavior of these inhibitors on metal surfaces like mild steel is often quantified using adsorption isotherms, such as the Langmuir adsorption isotherm model. researchgate.net Thermodynamic parameters derived from these models, such as the Gibbs free energy of adsorption (ΔG°ads), can distinguish between physisorption (typically around -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol). Studies on similar heterocyclic inhibitors have shown that the adsorption process is often spontaneous and can be exothermic. mdpi.com

Electrochemical techniques are essential for quantifying the performance of corrosion inhibitors and elucidating their mechanisms. The most common methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The plots (Tafel curves) provide key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr). A significant decrease in Icorr in the presence of the inhibitor indicates effective corrosion protection. The effect of the inhibitor on the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) branches of the curve reveals the inhibitor type. For many analogous pyridine and sulfur-containing compounds, they act as mixed-type inhibitors , meaning they adsorb onto the metal surface and impede both anodic and cathodic reactions simultaneously. researchgate.netnih.gov This is observed by a shift in both Tafel slopes (βa and βc). nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the metal-electrolyte interface to an AC signal at different frequencies. The resulting Nyquist plots can be modeled with an equivalent electrical circuit to extract parameters like the charge transfer resistance (Rct) or polarization resistance (Rp), and the double-layer capacitance (Cdl). A larger Rct value signifies slower corrosion kinetics and higher inhibition efficiency. The decrease in Cdl upon inhibitor addition is attributed to the displacement of water molecules by the organic inhibitor molecules at the surface, which decreases the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.net

Table 1: Electrochemical Data for Analogous Corrosion Inhibitors

| Analogous Compound | Metal/Medium | Inhibition Efficiency (%) | Inhibitor Type | Key Finding | Source |

|---|---|---|---|---|---|

| Nicotinamide (B372718) Derivatives (IMN, TMN) | Mild Steel / 0.5 M HCl | Up to 96.5% | Mixed-Type | Inhibition efficiency increases with concentration and decreases with temperature. Adsorption follows Langmuir isotherm. | researchgate.net |

| o-Phenylenediamine | Pure Iron / HCl | High | Mixed-Type | Demonstrated high inhibition compared to other disubstituted aminobenzenes. | researchgate.nettandfonline.com |

| Pyrazole Derivatives | C-Steel / HCl | >90% | Mixed-Type | Planar structure facilitates interaction with the metallic surface. Inhibition increases with molecular weight. | nih.gov |

| Aromatic Carboxylic Acids | Magnesium | - | Anodic/Mixed | In-plane orientation enhances π-electron interaction and inhibition. | mdpi.com |

Enzyme Inhibition Mechanisms (non-therapeutic context)

In a non-clinical research context, inhibiting specific enzymes with small molecules is a powerful technique to study their function, structure, and role within complex biological networks. The structural motifs within this compound suggest it could serve as an inhibitor for various classes of enzymes, particularly metalloenzymes or those with active sites that can accommodate its heterocyclic and aromatic features.

Enzyme kinetics provides a quantitative framework for characterizing the interactions between an enzyme, its substrate, and an inhibitor. By measuring reaction rates under varying substrate and inhibitor concentrations, key parameters can be determined.

Michaelis-Menten Kinetics: The fundamental parameters are the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. researchgate.net Km is an inverse measure of the enzyme's affinity for its substrate. researchgate.net

Inhibition Constants: The potency of an inhibitor is often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. researchgate.net

Kinetic analysis can distinguish between different modes of reversible inhibition by observing the effects on Km and Vmax:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site. acs.org This increases the apparent Km (more substrate is needed to reach half Vmax) but does not change Vmax, as the inhibition can be overcome by high substrate concentrations. acs.orgmdpi.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces catalytic activity. mdpi.com This type of inhibition reduces Vmax but does not affect Km (the enzyme's affinity for the substrate is unchanged). mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme. mdpi.com This leads to a decrease in both Vmax and the apparent Km. mdpi.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. embrapa.br

These relationships are often visualized using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), where the different inhibition types yield distinct graphical patterns. embrapa.br

Table 2: Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Binds To |

|---|---|---|---|

| Competitive | Unchanged | Increases | Free Enzyme (Active Site) |

| Non-competitive | Decreases | Unchanged | Free Enzyme and ES Complex (Allosteric Site) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex Only |

The specific molecular interactions between an inhibitor and an enzyme determine the binding affinity and mechanism of action. For a compound like this compound, several binding modes are plausible.

Active Site Interactions: Molecular docking studies of analogous isonicotinic acid hydrazide derivatives have shown that these molecules can fit into the active sites of enzymes like proteases and reductases. researchgate.netresearchgate.netnanobioletters.com The binding is stabilized by a network of non-covalent interactions, including:

Hydrogen Bonds: The carboxylic acid group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, allowing them to interact with polar amino acid residues in the active site.

π-π Stacking and Hydrophobic Interactions: The phenyl and pyridine rings can engage in π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) or hydrophobic interactions with nonpolar residues. mdpi.com

Chelation: A significant potential mechanism for metalloenzyme inhibition is chelation, where a single ligand forms multiple coordinate bonds with a central metal ion. nih.govnih.gov Many enzymes require a metal cofactor (e.g., Zn2+, Fe2+, Mg2+, Cu2+) for their catalytic activity. lifechemicals.com The structure of this compound, with its carboxylic acid oxygen, pyridine nitrogen, and potentially the thioether sulfur, presents a classic tridentate or bidentate chelating scaffold. By binding to and sequestering the metal ion in the enzyme's active site, a chelating inhibitor can render the enzyme inactive. lifechemicals.com This mechanism is a common strategy for inhibitors of metalloenzymes like matrix metalloproteinases and histone deacetylases. lifechemicals.com

Interactions with Biological Pathways as Research Probes

Small molecule inhibitors are invaluable as research probes to dissect complex biological pathways. By selectively blocking a single enzyme, researchers can observe the downstream consequences, helping to elucidate the enzyme's role in a given process. This is a fundamental approach in chemical biology and systems biology, distinct from therapeutic applications.

Isonicotinic acid and its derivatives have been explored as inhibitors for enzymes involved in critical metabolic and signaling pathways. For instance, isoniazid (B1672263), an isonicotinic acid hydrazide, is a well-known inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. researchgate.net In a research context, isoniazid and its analogs are used as probes to study the intricacies of mycolic acid biosynthesis, a pathway essential for the mycobacterial cell wall. researchgate.netorientjchem.org